4-Ethyl-2-methoxyphenol-d3

Catalog No.
S15744203
CAS No.
M.F
C9H12O2
M. Wt
155.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-2-methoxyphenol-d3

Product Name

4-Ethyl-2-methoxyphenol-d3

IUPAC Name

2,3,5-trideuterio-4-ethyl-6-methoxyphenol

Molecular Formula

C9H12O2

Molecular Weight

155.21 g/mol

InChI

InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3/i4D,5D,6D

InChI Key

CHWNEIVBYREQRF-WVALGTIDSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)OC

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC)[2H])OC)O)[2H]

4-Ethyl-2-methoxyphenol, also known as 4-ethylguaiacol, is an organic compound with the molecular formula C9H12O2C_9H_{12}O_2 and a molecular weight of approximately 152.19 g/mol. It is classified as a methoxyphenol, characterized by the presence of both a methoxy group and an ethyl group attached to a phenolic structure. This compound appears as a clear to light yellow liquid with a warm, sweet, spicy, and medicinal odor, making it notable in various flavoring applications .

4-Ethyl-2-methoxyphenol is naturally found in several plant distillates and is identified as a key aroma component in products such as soy sauce, red wine, and apple cider. Its unique flavor profile contributes to the sensory characteristics of these products, often imparting a smoky or clove-like aroma when present in high concentrations .

That can modify its structure and reactivity:

  • Sulfation Reaction: It can be converted into sulfated derivatives through sulfotransferase activity, which utilizes 3'-phospho-5'-adenylyl sulfate as the sulfonate donor. This reaction results in the formation of 4-ethyl-2-methoxyphenyl oxidanesulfonic acid .
  • Complexation with Calcium Ions: A notable reaction involves the coordination of 4-ethyl-2-methoxyphenol with calcium ions, forming stable complexes. This process has been characterized by three stages: neutralization, mixing reactions, and complex formation .

Research indicates that 4-ethyl-2-methoxyphenol exhibits various biological activities:

  • Antioxidant Properties: The phenolic structure of 4-ethyl-2-methoxyphenol confers significant antioxidant activity, which can help mitigate oxidative stress in biological systems .
  • Flavoring Agent: Due to its aromatic properties, it is widely used in the food industry as a smoke flavoring agent. Its presence enhances the sensory experience of food products .

Several synthetic routes have been developed for producing 4-ethyl-2-methoxyphenol:

  • From Ortho-Dichloroethylphenol: This method involves heating ortho-dichloroethylphenol with ethyl benzyl disulfonic acid and aqueous alkali at temperatures between 180°C and 200°C, followed by methylation processes .
  • Extraction from Natural Sources: It can also be extracted from natural sources where it occurs, such as certain plant oils and fermented products.

4-Ethyl-2-methoxyphenol has diverse applications across various industries:

  • Food Industry: Primarily used as a smoke flavoring agent due to its characteristic aroma. It enhances the flavors of sauces, wines, and other culinary products .
  • Cosmetics and Fragrance: Its pleasant scent makes it suitable for use in perfumes and cosmetic formulations.

Studies on the interactions of 4-ethyl-2-methoxyphenol with biological systems reveal its potential effects on metabolic pathways. For instance:

  • Metabolic Pathways: Research indicates that it may influence neurotransmitter metabolism by acting on sulfotransferase enzymes that conjugate phenolic compounds .

Several compounds share structural similarities with 4-ethyl-2-methoxyphenol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2-MethoxyphenolC7H8OC_7H_8OSimpler structure; commonly known as guaiacol; used as an antiseptic.
4-MethylguaiacolC9H12OC_9H_{12}OContains a methyl group instead of an ethyl group; used in flavoring.
VanillinC8H8O3C_8H_8O_3A primary component of vanilla; has distinct flavor properties differing from those of 4-ethyl-2-methoxyphenol.
EugenolC10H12O3C_{10}H_{12}O_3Found in clove oil; known for its analgesic properties; has a different aromatic profile.

The unique combination of an ethyl group and methoxy group in the para position distinguishes 4-ethyl-2-methoxyphenol from other similar compounds, contributing to its specific sensory characteristics and applications in food flavoring and aroma enhancement.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

155.102559859 g/mol

Monoisotopic Mass

155.102559859 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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